Welcome to the BenchChem Online Store!
molecular formula C8H6BrFO3 B1530487 Methyl 4-bromo-5-fluoro-2-hydroxybenzoate CAS No. 1193162-25-2

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate

Cat. No. B1530487
M. Wt: 249.03 g/mol
InChI Key: WCXWROSPLXHQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08492372B2

Procedure details

Preparation according to Preparation 7, using boron tribromide (1.0 M, 25.0 ml, 25.2 mmol) in DCM (25 ml) and methyl 4-bromo-5-fluoro-2-methoxybenzoate (2.2 g, 8.4 mmol) in DCM (15 ml). Yield: 2.1 g. MS m/z (rel. intensity, 70 eV) 250 (M+, 40), 248 (M+, 41), 218 (99), 216 (bp), 188 (41), 186 (41), 81 (39).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 99 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 41 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 41 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 39 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Seven
Name
Quantity
15 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[Br:5][C:6]1[C:15]([F:16])=[CH:14][C:9]([C:10]([O:12][CH3:13])=[O:11])=[C:8]([O:17]C)[CH:7]=1>C(Cl)Cl>[Br:5][C:6]1[C:15]([F:16])=[CH:14][C:9]([C:10]([O:12][CH3:13])=[O:11])=[C:8]([OH:17])[CH:7]=1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1F)OC
Step Three
Name
( 99 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 41 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 41 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 39 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
according to Preparation 7

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C(=O)OC)C=C1F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.